molecular formula C11H14N2O B2986942 3-Cyclobutoxy-6-cyclopropylpyridazine CAS No. 2175978-39-7

3-Cyclobutoxy-6-cyclopropylpyridazine

Cat. No.: B2986942
CAS No.: 2175978-39-7
M. Wt: 190.246
InChI Key: KVWOOEZVERZQSK-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-6-cyclopropylpyridazine is a pyridazine derivative featuring a cyclobutoxy group at position 3 and a cyclopropyl group at position 4. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The cyclopropyl group, a three-membered hydrocarbon ring, adds further steric complexity and may influence metabolic stability or binding interactions in biological systems.

Properties

IUPAC Name

3-cyclobutyloxy-6-cyclopropylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-9(3-1)14-11-7-6-10(12-13-11)8-4-5-8/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWOOEZVERZQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-6-cyclopropylpyridazine typically involves the condensation of piperidine with 1,3-cyclobutanedione, followed by a reduction step to form a versatile cis-3-piperidino-cyclobutanol building block. This building block is then used to access compounds with a 3-piperidino-cyclobutoxy moiety . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutoxy-6-cyclopropylpyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cyclobutoxy and cyclopropyl groups, which can affect the reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-Cyclobutoxy-6-cyclopropylpyridazine has a wide range of scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. It has been studied as a potential ligand for histamine H3 receptors, where it has shown significant affinity and activity . This makes it a valuable compound for the development of new therapeutic agents targeting various diseases, including cognitive deficits, obesity, narcolepsy, and neuralgia .

In addition to its medicinal applications, this compound is also used in chemical research to explore the effects of structural modifications on the activity of pyridazine derivatives. Its unique structure allows researchers to investigate the relationship between chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as histamine H3 receptors. The compound acts as an antagonist or inverse agonist, binding to the receptor and modulating its activity . This interaction can influence various physiological processes, including neurotransmitter release and signal transduction pathways.

The presence of the cyclobutoxy and cyclopropyl groups in the compound’s structure contributes to its binding affinity and selectivity for the histamine H3 receptor. This makes it a valuable tool for studying the pharmacological effects of receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-cyclobutoxy-6-cyclopropylpyridazine with structurally related pyridazine derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Comparative Analysis of Pyridazine Derivatives

Compound Name Molecular Weight (g/mol) Substituents (Position) Key Properties Synthesis Method
This compound ~221.3* Cyclobutoxy (3), Cyclopropyl (6) High steric bulk, moderate hydrophobicity (predicted logP ~2.5) Likely nucleophilic substitution or coupling (analogous to )
3-Chloro-6-hydrazinylpyridazine 144.56 Chloro (3), Hydrazinyl (6) LogS: -1.7, TPSA: 64.8 Ų, moderate solubility in polar solvents Multi-step synthesis with WSCD·HCl, column chromatography
6-Chloro-N,N-dimethylpyridazin-3-amine 171.62 Chloro (6), Dimethylamino (3) Higher solubility (logS: -1.2), BBB permeability predicted Amine alkylation under mild conditions
6-Chloro-5-methylpyridin-3-amine 142.59 Chloro (6), Methyl (5), Amine (3) Lower molecular weight, higher GI absorption Halogen displacement with ammonia

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (electron-withdrawing) in 3-chloro-6-hydrazinylpyridazine reduces electron density at the pyridazine ring, enhancing electrophilic reactivity. In contrast, cyclobutoxy (electron-donating via oxygen) in the target compound may stabilize the ring against electrophilic attacks but increase susceptibility to nucleophilic substitution .
  • Steric and Solubility Profiles : The cyclobutoxy and cyclopropyl groups in this compound contribute to higher hydrophobicity (predicted logP ~2.5) compared to hydrazinyl or amine-substituted analogs (logP ~1.2–1.7). This reduces aqueous solubility but may improve membrane permeability in biological systems.

Synthetic Complexity: The synthesis of this compound likely involves coupling reactions similar to those used for 3-chloro-6-hydrazinylpyridazine, such as nucleophilic displacement of a chloro group with cyclobutanol under basic conditions. However, the steric bulk of cyclobutoxy may necessitate higher reaction temperatures or catalysts (e.g., Pd-mediated cross-coupling) .

Biological and Chemical Stability: Cyclopropyl groups are known to enhance metabolic stability due to their strained ring structure, which resists enzymatic oxidation. Conversely, cyclobutoxy ethers may undergo ring-opening under acidic or oxidative conditions, limiting shelf-life compared to more stable analogs like 6-chloro-N,N-dimethylpyridazin-3-amine .

Research Applications :

  • While 3-chloro-6-hydrazinylpyridazine is a precursor for triazolo-pyridazine derivatives (e.g., in ), the target compound’s bulky substituents may favor applications in ligand design for sterically constrained targets, such as kinase inhibitors or GPCR modulators.

Biological Activity

3-Cyclobutoxy-6-cyclopropylpyridazine is a chemical compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclobutoxy group and a cyclopropyl group attached to a pyridazine ring, which may influence its interaction with biological targets.

The compound can be synthesized through various methods, typically involving the condensation of piperidine with 1,3-cyclobutanedione. The resulting structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are vital for modifying the compound to enhance its biological activity or to study structure-activity relationships (SAR) .

This compound has been identified as a ligand for histamine H3 receptors, where it exhibits significant affinity and activity. Its mechanism of action involves binding to these receptors, acting as an antagonist or inverse agonist, thereby modulating receptor activity. The presence of the cyclobutoxy and cyclopropyl groups is believed to enhance its binding affinity and selectivity .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects:

  • Histamine H3 Receptor Modulation : The compound shows promise as a selective modulator of histamine H3 receptors, which are implicated in various neurological disorders.
  • Potential Antipsychotic Effects : Preliminary studies suggest that compounds with similar structures may have antipsychotic properties by modulating glutamate pathways .
  • Diverse Biological Pathways : The compound may interact with multiple biological pathways, potentially leading to applications in treating conditions such as schizophrenia and cognitive disorders .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study Focus Findings
Study 1Histamine H3 receptor bindingDemonstrated significant affinity for H3 receptors with potential therapeutic implications in neurological disorders.
Study 2SAR analysisIdentified structural modifications that enhance receptor selectivity and potency .
Study 3Antipsychotic potentialSuggested efficacy in reversing amphetamine-induced hyperlocomotion in preclinical models .

Case Studies

  • Histamine H3 Receptor Study :
    • A study evaluated the binding affinity of various pyridazine derivatives, including this compound. The results indicated a promising profile for modulating histamine receptors, which could lead to new treatments for cognitive impairments.
  • Preclinical Antipsychotic Evaluation :
    • In vivo testing showed that similar compounds could effectively reverse hyperlocomotion induced by amphetamines in rodent models, suggesting a potential pathway for developing antipsychotic medications .

Q & A

Q. How can enantioselective synthesis of chiral analogs be achieved?

  • Methodological Answer :
  • Chiral Catalysts : Use Pd-catalyzed asymmetric cross-coupling (e.g., Hayashi-Miyaura reaction) with BINAP ligands for >90% ee.
  • Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/iPrOH). Validate using circular dichroism (CD) spectra .

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